Solriamfetol

Catalog No.
S543563
CAS No.
178429-62-4
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solriamfetol

CAS Number

178429-62-4

Product Name

Solriamfetol

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

(2R)-2-amino-3-phenylpropyl carbamate, (R)-2-amino-3-phenylpropylcarbamate hydrochloride, ADX-N05, benzenepropanol, beta-amino-, carbamate (ester), (betaR)-, JZP-110, solriamfetol, solriamfetol hydrochloride, Sunosi

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N

Description

The exact mass of the compound Solriamfetol is 94.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as DMSO (Slightly), Methanol (Slightly). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding the Mechanism of Action in Narcolepsy

Narcolepsy is characterized by excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle control triggered by emotions. The exact mechanism by which Solriamfetol improves wakefulness in narcolepsy is still under investigation. However, research suggests it might increase the levels of dopamine and norepinephrine in the brain, promoting wakefulness and alertness []. Studies are ongoing to further elucidate the specific neural pathways involved in Solriamfetol's action within the context of narcolepsy [].

Potential Benefits in Other Sleep-Wake Disorders

Given its wakefulness-promoting effects in narcolepsy, researchers are exploring the use of Solriamfetol in other sleep disorders characterized by EDS. These include idiopathic hypersomnia, a condition of excessive daytime sleepiness without cataplexy, and shift work sleep disorder, which affects individuals who work irregular hours [, ]. Studies are investigating Solriamfetol's efficacy and safety in improving alertness and reducing sleepiness in these patient populations [, ].

Applications Beyond Sleep Disorders

Solriamfetol's effects on dopamine and norepinephrine reuptake have led researchers to explore its potential benefits in neurological conditions beyond sleep disorders. Parkinson's disease, a neurodegenerative disorder characterized by tremors and movement difficulties, is one area of investigation. Dopamine deficiency plays a role in Parkinson's disease, and Solriamfetol's ability to increase dopamine levels might offer therapeutic potential []. However, further research is needed to determine its efficacy and safety in managing Parkinson's disease symptoms [].

Exploring Cognitive Enhancement

Solriamfetol's impact on alertness and wakefulness has also sparked interest in its potential cognitive-enhancing properties. Some studies suggest that Solriamfetol may improve cognitive function in healthy individuals []. However, more research is required to confirm these findings and understand the long-term effects of Solriamfetol on cognition in both healthy and patient populations [].

Solriamfetol is a pharmacological compound primarily used as a medication to enhance wakefulness in adults suffering from excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea. It is marketed under the brand name SUNOSI. The chemical structure of solriamfetol is characterized by its molecular formula C₁₀H₁₄N₂O₂, and it is classified as a selective dopamine and norepinephrine reuptake inhibitor. The compound was developed to target neurotransmitter systems involved in sleep-wake regulation, specifically enhancing the availability of dopamine and norepinephrine in the brain .

Solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor (DNRI). This means it prevents the reabsorption of these neurotransmitters by presynaptic neurons, leading to increased levels in the synapse. Dopamine and norepinephrine play a crucial role in wakefulness and alertness, and by enhancing their activity, Solriamfetol helps improve daytime wakefulness in individuals with EDS [, ].

That typically include the formation of the carbamate structure. While specific synthetic routes are proprietary, it generally starts from readily available precursors that undergo amination and carbamate formation. The final product is purified through crystallization or chromatography techniques to achieve the desired purity for pharmaceutical applications .

The biological activity of solriamfetol is centered on its role as a stimulant. Clinical studies have shown that it effectively reduces excessive daytime sleepiness and improves wakefulness in patients with narcolepsy and obstructive sleep apnea. In phase III clinical trials, doses ranging from 37.5 mg to 150 mg demonstrated significant efficacy compared to placebo over a treatment period of up to 52 weeks . Common side effects include headache, decreased appetite, nausea, anxiety, and insomnia .

Solriamfetol is primarily indicated for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. Its approval by regulatory bodies such as the U.S. Food and Drug Administration underscores its therapeutic utility in managing conditions that impair wakefulness. Additionally, ongoing research may explore its potential in other areas related to mood disorders or cognitive enhancement due to its dopaminergic activity .

Several compounds share similarities with solriamfetol in their pharmacological profiles or mechanisms of action:

Compound NameMechanism of ActionUnique Features
ModafinilDopamine reuptake inhibitionLess potent than solriamfetol in norepinephrine inhibition
ArmodafinilDopamine reuptake inhibitionLonger half-life compared to modafinil
AmphetamineRelease of dopamine and norepinephrineMore potent stimulant effects; higher abuse potential
MethylphenidateDopamine reuptake inhibitionPrimarily used for ADHD; different pharmacokinetics

Uniqueness of Solriamfetol: Unlike many traditional stimulants such as amphetamines, solriamfetol offers a more targeted approach by selectively inhibiting dopamine and norepinephrine reuptake without significant serotonin involvement. This specificity may result in a different side effect profile and lower potential for abuse compared to more potent stimulants .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

Appearance

Pale Yellow Solid Powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

939U7C91AI

Drug Indication

Solriamfetol is indicated for treatment of daytime sleepiness associated with obstructive sleep apnea and narcolepsy, but is not a treatment for the underlying airway obstruction in apnea patients.
FDA Label
Sunosi is indicated to improve wakefulness and reduce excessive daytime sleepiness in adult patients with narcolepsy (with or without cataplexy). Sunosi is indicated to improve wakefulness and reduce excessive daytime sleepiness (EDS) in adult patients with obstructive sleep apnoea (OSA) whose EDS has not been satisfactorily treated by primary OSA therapy, such as continuous positive airway pressure (CPAP). Â
Treatment of narcolepsy, Treatment of obstructive sleep apnoea

Livertox Summary

Solriamfetol is dopamine and norepinephrine reuptake inhibitor that is used in the therapy of excessive daytime sleepiness and cataplexy in patients with narcolepsy. Solriamfetol has not been associated with serum enzyme elevations during therapy or to instances of idiosyncratic acute liver injury.

Drug Classes

CNS Drugs

Pharmacology

Solriamfetol weakly binds to dopamine and norepinephrine transporters but not serotonin transporters[FDA Label][A176516]. Solriamfetol does not bind to dopamine, serotonin, norepinephrine, GABA, adenosine, histamine, orexin, benzodiazepines, or muscarinic and nicotinic receptors[FDA Label]. Solriamfetol is also associated with a mean increase of 21 beats per minute (BPM) in heart rate in patients taking 300mg (twice the maximum recommended dose) and 27 BPM in patients taking 900mg (six times the maximum recommended dose)[FDA Label]. 300mg of solriamfetol does not increase the QTcF interval to a clinically relevant degree[FDA Label].

ATC Code

N06BA14
N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BA - Centrally acting sympathomimetics
N06BA14 - Solriamfetol

Mechanism of Action

The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Other CAS

178429-62-4

Absorption Distribution and Excretion

Oral bioavailability of solriamfetol is approximately 95%. Peak plasma concentration is reached in 2 hours (with a range of 1.25 to 3 hours) in fasted patients. When solriamfetol is taken with a high fat meal, the time to peak plasma concentration increases to 3 hours.
95% of solriamfetol is recovered in urine unchanged by metabolism. Less than 1% of solriamfetol is recovered as N-acetyl solriamfetol.
199L. Other studies have found the volume of distribution to be 158.2L ± 37.3L in fasted subjects and 159.8L ± 38.9L in fed subjects.
Renal clearance is 18.2L/h and total clearance is 19.5L/h. Other studies have found clearance to be 18.4 ± 4.2L/h in fasted subjects and 18.8 ± 4.2L/h in fed subjects.

Metabolism Metabolites

Solriamfetol does not undergo significant metabolism in humans, though less than 1% of solriamfetol is metabolized to N-acetyl solriamfetol.

Wikipedia

Solriamfetol
Broflanilide

FDA Medication Guides

Sunosi
Solriamfetol Hydrochloride
TABLET;ORAL
JAZZ
06/28/2023

Biological Half Life

7.1 hours. Other studies have found the mean half life to be 6.1 ± 1.2 hours in fasted subjects and 5.9 ± 1.2 hours in fed subjects.

Use Classification

Human drugs -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Corrigendum: A Randomized Study of Solriamfetol for Excessive Sleepiness in Narcolepsy. Ann Neurol. 2020 Jan;87(1):157. doi: 10.1002/ana.25632. Epub 2019 Nov 14. PubMed PMID: 31833595.
2: Malhotra A, Shapiro C, Pepin JL, Hedner J, Ahmed M, Foldvary-Schaefer N, Strollo PJ, Mayer G, Sarmiento K, Baladi M, Chandler P, Lee L, Schwab R. Long-term study of the safety and maintenance of efficacy of solriamfetol (JZP-110) in the treatment of excessive sleepiness in participants with narcolepsy or obstructive sleep apnea. Sleep. 2019 Nov 6. pii: zsz220. doi: 10.1093/sleep/zsz220. [Epub ahead of print] PubMed PMID: 31691827.
3: Solriamfetol (Sunosi) for excessive daytime sleepiness. Med Lett Drugs Ther. 2019 Aug 26;61(1579):132-134. Review. PubMed PMID: 31581157.
4: Yang J, Gao J. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy. Expert Rev Clin Pharmacol. 2019 Aug;12(8):723-728. doi: 10.1080/17512433.2019.1632705. Epub 2019 Jun 19. Review. PubMed PMID: 31215815.
5: Markham A. Solriamfetol: First Global Approval. Drugs. 2019 May;79(7):785-790. doi: 10.1007/s40265-019-01123-y. PubMed PMID: 31062265.
6: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK540688/ PubMed PMID: 31038853.
7: Zomorodi K, Chen D, Lee L, Lasseter K, Marbury T. Single-Dose Pharmacokinetics and Safety of Solriamfetol in Participants With Normal or Impaired Renal Function and With End-Stage Renal Disease Requiring Hemodialysis. J Clin Pharmacol. 2019 Aug;59(8):1120-1129. doi: 10.1002/jcph.1402. Epub 2019 Mar 13. PubMed PMID: 30865315; PubMed Central PMCID: PMC6618134.
8: Thorpy MJ, Shapiro C, Mayer G, Corser BC, Emsellem H, Plazzi G, Chen D, Carter LP, Wang H, Lu Y, Black J, Dauvilliers Y. A randomized study of solriamfetol for excessive sleepiness in narcolepsy. Ann Neurol. 2019 Mar;85(3):359-370. doi: 10.1002/ana.25423. Erratum in: Ann Neurol. 2020 Jan;87(1):157. PubMed PMID: 30694576; PubMed Central PMCID: PMC6593450.
9: Zomorodi K, Kankam M, Lu Y. A Phase I, Randomized, Crossover, Open-label Study of the Pharmacokinetics of Solriamfetol (JZP-110) in Healthy Adult Subjects With and Without Food. Clin Ther. 2019 Feb;41(2):196-204. doi: 10.1016/j.clinthera.2018.12.001. Epub 2018 Dec 28. PubMed PMID: 30598342.
10: Schweitzer PK, Rosenberg R, Zammit GK, Gotfried M, Chen D, Carter LP, Wang H, Lu Y, Black J, Malhotra A, Strohl KP; TONES 3 Study Investigators. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial. Am J Respir Crit Care Med. 2019 Jun 1;199(11):1421-1431. doi: 10.1164/rccm.201806-1100OC. PubMed PMID: 30521757; PubMed Central PMCID: PMC6835071.
11: Strollo PJ Jr, Hedner J, Collop N, Lorch DG Jr, Chen D, Carter LP, Lu Y, Lee L, Black J, Pépin JL, Redline S; Tones 4 Study Investigators. Solriamfetol for the Treatment of Excessive Sleepiness in OSA: A Placebo-Controlled Randomized Withdrawal Study. Chest. 2019 Feb;155(2):364-374. doi: 10.1016/j.chest.2018.11.005. Epub 2018 Nov 22. PubMed PMID: 30471270.
12: Abad VC, Guilleminault C. Solriamfetol for the treatment of daytime sleepiness in obstructive sleep apnea. Expert Rev Respir Med. 2018 Dec;12(12):1007-1019. doi: 10.1080/17476348.2018.1541742. Epub 2018 Nov 2. Review. PubMed PMID: 30365900.
13: Carter LP, Henningfield JE, Wang YG, Lu Y, Kelsh D, Vince B, Sellers E. A randomized, double-blind, placebo-controlled, crossover study to evaluate the human abuse liability of solriamfetol, a selective dopamine and norepinephrine reuptake inhibitor. J Psychopharmacol. 2018 Dec;32(12):1351-1361. doi: 10.1177/0269881118796814. Epub 2018 Oct 1. PubMed PMID: 30269642; PubMed Central PMCID: PMC6247449.
14: Baladi MG, Forster MJ, Gatch MB, Mailman RB, Hyman DL, Carter LP, Janowsky A. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor. J Pharmacol Exp Ther. 2018 Aug;366(2):367-376. doi: 10.1124/jpet.118.248120. Epub 2018 Jun 11. PubMed PMID: 29891587.

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